P 276-00

Catalog No.
S541488
CAS No.
920113-03-7
M.F
C21H21Cl2NO5
M. Wt
438.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
P 276-00

CAS Number

920113-03-7

Product Name

P 276-00

IUPAC Name

2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride

Molecular Formula

C21H21Cl2NO5

Molecular Weight

438.3 g/mol

InChI

InChI=1S/C21H20ClNO5.ClH/c1-23-7-6-12(14(23)10-24)19-15(25)8-16(26)20-17(27)9-18(28-21(19)20)11-4-2-3-5-13(11)22;/h2-5,8-9,12,14,24-26H,6-7,10H2,1H3;1H/t12-,14+;/m1./s1

InChI Key

OOVTUOCTLAERQD-OJMBIDBESA-N

SMILES

Array

Synonyms

2-(2-Chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methyl-3-pyrrolidinyl]-4H-1-benzopyran-4-one Hydrochloride; 2-(2-chlorophenyl)-5,7-dihydroxy-8-((2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl)-4H-chromen-4-one Hydrochloride

Canonical SMILES

CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl

Isomeric SMILES

CN1CC[C@H]([C@@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl

The exact mass of the compound Riviciclib hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

P 276-00 is a flavone-derived, ATP-competitive inhibitor of multiple cyclin-dependent kinases (CDKs), with primary activity against CDK9, CDK4, and CDK1. Its mechanism involves binding to these key cell cycle regulators, leading to cell cycle arrest, primarily at the G1/S transition, and the induction of apoptosis in tumor cells. This profile makes it a relevant tool for investigating cell cycle control and for preclinical studies in oncology, particularly in contexts where simultaneous inhibition of transcriptional (CDK9) and cell cycle (CDK1/4) kinases is desired.

Direct substitution of P 276-00 with other CDK inhibitors is unreliable due to significant differences in kinase selectivity profiles. First-generation, pan-CDK inhibitors like Flavopiridol exhibit broad activity across many CDKs, which can produce different cellular outcomes and toxicity profiles. Conversely, highly specific CDK4/6 inhibitors like Palbociclib lack the potent CDK9 and CDK1 activity characteristic of P 276-00. This unique potency against CDK9 (transcription), CDK4 (G1 phase), and CDK1 (G2/M phase) means that P 276-00 offers a multi-pronged mechanism not replicated by inhibitors with narrower or different selectivity, making it non-interchangeable for studies targeting these specific kinase combinations.

Potent Triple-Kinase Inhibition Profile Against CDK9, CDK4, and CDK1

P 276-00 demonstrates potent, low-nanomolar inhibitory activity against key kinases involved in both transcription and cell cycle progression. In enzymatic assays, it inhibits CDK9/cyclin T1, CDK4/cyclin D1, and CDK1/cyclin B with IC50 values of 20 nM, 63 nM, and 79 nM, respectively. This contrasts with first-generation inhibitors like Roscovitine, which is a poor inhibitor of CDK4 (IC50 >100 µM), and highly specific CDK4/6 inhibitors like Palbociclib (CDK4 IC50 = 11 nM) that lack potent activity against CDK1 and CDK9.

Evidence DimensionEnzymatic Inhibition (IC50)
Target Compound DataCDK9: 20 nM; CDK4: 63 nM; CDK1: 79 nM
Comparator Or BaselineRoscovitine (CDK4 IC50 >100,000 nM); Palbociclib (CDK9/CDK1 activity not primary)
Quantified DifferenceOver 1500-fold more potent against CDK4 than Roscovitine; maintains potent CDK1/9 inhibition unlike Palbociclib.
ConditionsCell-free enzymatic assays.

This specific inhibitory signature is critical for projects requiring simultaneous suppression of transcription (via CDK9) and cell cycle progression at both G1 (via CDK4) and G2/M (via CDK1).

Broad Anti-proliferative Activity in Human Cancer Cell Lines

P 276-00 demonstrates potent anti-proliferative effects across a wide range of human cancer cell lines, with reported IC50 values between 300 and 800 nmol/L for lines including HCT-116 (colon), MCF-7 (breast), and H-460 (lung). In a clonogenic assay against 22 human xenografts, P 276-00 was found to be approximately 26-fold more potent than the standard chemotherapeutic agent cisplatin. The compound was also shown to be active against cisplatin-resistant tumors.

Evidence DimensionCellular Potency (Clonogenic Assay)
Target Compound DataActive across 22 human xenografts.
Comparator Or BaselineCisplatin (standard chemotherapy).
Quantified Difference~26-fold more potent than Cisplatin.
ConditionsClonogenic assay on a panel of 22 human tumor xenografts.

This provides evidence of broad, potent activity in cellular models, including those resistant to standard treatments, justifying its use as a primary screening compound or a tool for studying resistance mechanisms.

Demonstrated In Vivo Antitumor Efficacy in Xenograft Models

The utility of P 276-00 extends to in vivo models, where it has shown significant tumor growth inhibition. In a human colon carcinoma HCT-116 xenograft model, daily intraperitoneal (i.p.) administration of P 276-00 at 35 mg/kg resulted in significant tumor growth inhibition (P < 0.05). Furthermore, in a human non-small cell lung carcinoma H-460 xenograft, doses of 50 mg/kg (once daily) or 30 mg/kg (twice daily) also produced significant inhibition of tumor growth (P < 0.05).

Evidence DimensionTumor Growth Inhibition
Target Compound DataSignificant inhibition (P < 0.05) at 35-50 mg/kg/day.
Comparator Or BaselineVehicle control group (implied in statistical significance).
Quantified DifferenceStatistically significant reduction in tumor growth versus control.
ConditionsHuman tumor xenograft models (HCT-116, H-460) in immunodeficient mice with i.p. administration.

This demonstrates that the compound is active in a whole-organism context, a critical procurement consideration for researchers planning to advance their studies from cell culture to animal models.

Inducing Cell Cycle Arrest and Apoptosis in Cancer Cell Lines

P 276-00 is an effective choice for studies requiring robust induction of cell cycle arrest and apoptosis. Its potent inhibition of CDK1, CDK4, and CDK9 allows for simultaneous disruption of G1 progression and G2/M transition while also suppressing transcription of anti-apoptotic proteins, a combination that leads to effective cell killing in a broad range of cancer cell lines.

Preclinical Evaluation in Colon and Lung Cancer Xenograft Models

For researchers transitioning to in vivo studies, P 276-00 is a validated tool for inhibiting tumor growth in established preclinical models. Its demonstrated efficacy in significantly reducing tumor volume in both HCT-116 colon and H-460 lung cancer xenografts provides a strong basis for its use in efficacy, dosing, and combination therapy studies.

Investigation of Drug Synergy and Cisplatin-Resistance Mechanisms

Given its demonstrated potency in cisplatin-resistant tumor models, P 276-00 is well-suited for investigating mechanisms of chemotherapy resistance. It can be used as a standalone agent to probe vulnerabilities in resistant cells or in combination with other therapeutics, such as doxorubicin, where it has been shown to have synergistic antitumor effects.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

437.0796782 Da

Monoisotopic Mass

437.0796782 Da

Heavy Atom Count

29

UNII

DRP53ZDY6H

Pharmacology

Riviciclib Hydrochloride is the hydrochloride salt form of riviciclib, a flavone and cyclin dependent kinase (CDK) inhibitor with potential antineoplastic activity. Riviciclib selectively binds to and inhibits Cdk4/cyclin D1, Cdk1/cyclin B and Cdk9/cyclin T1, serine/threonine kinases that play key roles in the regulation of the cell cycle and cellular proliferation. Inhibition of these kinases leads to cell cycle arrest during the G1/S transition, thereby leading to an induction of apoptosis, and inhibition of tumor cell proliferation.

Wikipedia

Riviciclib hydrochloride

Dates

Last modified: 08-15-2023

Explore Compound Types